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Introduction

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and
localization of specific antigens within tissue sections through the principle of antibody-antigen
binding.[1][2] A critical step in the IHC workflow is counterstaining, which involves the
application of a secondary stain to provide contrast and highlight the primary antibody staining,
thereby offering a clear morphological context to the tissue.[3][4] While various counterstains
are available, red counterstains are particularly advantageous when a blue or brown
chromogen is used for antigen detection, or in tissues with melanin pigment.[5][6]

This document provides detailed application notes and protocols for the use of red
counterstains in immunohistochemistry. While the inquiry specified Acid Red 151, a
comprehensive review of scientific literature indicates that Acid Red 151 is primarily classified
as a textile dye and is not a commonly documented or validated counterstain for
immunohistochemical applications.[7] Therefore, these notes will focus on established red
counterstains, such as Nuclear Fast Red, and red chromogens that serve a similar purpose.

Principle of Red Counterstains in IHC

The fundamental principle of IHC involves a series of steps including tissue fixation, antigen
retrieval, and incubation with primary and secondary antibodies.[8][9] The visualization of the
target antigen is typically achieved through an enzymatic reaction that produces a colored
precipitate at the site of the antigen.[10] A counterstain is then applied to color other cellular
components, most commonly the nucleus, in a contrasting color.[11]
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Red counterstains, like Nuclear Fast Red, are used to impart a red color to cell nuclei, providing
a stark contrast to the brown precipitate of Diaminobenzidine (DAB) or the blue-purple of
Hematoxylin.[3][4] This color contrast is essential for accurate localization and interpretation of
the primary antibody staining.

Selecting a Red Counterstain

The choice of counterstain depends on several factors, including the chromogen used for
antigen detection, the localization of the target antigen (nuclear, cytoplasmic, or membranous),
and the desired color contrast.[4]

Counterstain/Chro Primary Staining
Target Color o
mogen Compatibility
Nuclear Fast Red Nucleic Acids Red Brown (DAB), Green
] ) Blue/Purple
Eosin Cytoplasm, Collagen Pink/Red )
(Hematoxylin)
AEC (3-amino-9- Antigen site Red Blue/Purple
e
ethylcarbazole) (chromogen) (Hematoxylin)
Antigen site Blue/Purple
Fast Red Red )
(chromogen) (Hematoxylin)

Experimental Workflow for Immunohistochemistry with
a Red Counterstain

The following diagram illustrates a typical workflow for immunohistochemistry using a red
counterstain.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.thermofisher.com/tw/zt/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/ihc-counterstains.html
https://www.bosterbio.com/blog/post/counterstains-in-immunohistochemistry-principles-options-and-troubleshooting
https://www.bosterbio.com/blog/post/counterstains-in-immunohistochemistry-principles-options-and-troubleshooting
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

A typical immunohistochemistry workflow.

Protocols

Protocol 1: Immunohistochemical Staining with Nuclear
Fast Red Counterstain

This protocol describes the procedure for staining paraffin-embedded tissue sections using a
primary antibody, a peroxidase-based detection system (DAB), and Nuclear Fast Red as a
counterstain.

Materials:

Formalin-fixed, paraffin-embedded tissue sections on slides

e Xylene

« Ethanol (100%, 95%, 70%)

e Deionized water

» Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

» 3% Hydrogen Peroxide

» Blocking buffer (e.g., 5% normal goat serum in PBS)

e Primary antibody

 Biotinylated secondary antibody

o Streptavidin-HRP

e DAB substrate kit

¢ Nuclear Fast Red solution
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e Agueous mounting medium
Procedure:

o Deparaffinization and Rehydration:

[¢]

Immerse slides in two changes of xylene for 5 minutes each.

[e]

Transfer slides through two changes of 100% ethanol for 3 minutes each.

o

Hydrate slides in 95% ethanol for 3 minutes.

[¢]

Hydrate slides in 70% ethanol for 3 minutes.

[e]

Rinse in deionized water for 5 minutes.[5]
e Antigen Retrieval:

o Immerse slides in antigen retrieval buffer.

o Heat to 95-100°C for 20-40 minutes in a water bath or steamer.

o Allow slides to cool to room temperature in the buffer (approximately 20 minutes).[5]
» Peroxidase Blocking:

o Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous
peroxidase activity.[8]

o Rinse with PBS (Phosphate Buffered Saline).
e Blocking:

o Incubate sections with blocking buffer for 30-60 minutes to prevent non-specific antibody
binding.[5]

e Primary Antibody Incubation:
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o Incubate with the primary antibody at the appropriate dilution overnight at 4°C or for 1-2
hours at room temperature.[1]

e Secondary Antibody and Detection:

o Rinse slides with PBS.

o Incubate with a biotinylated secondary antibody for 30-60 minutes.

o Rinse with PBS.

o Incubate with Streptavidin-HRP for 30 minutes.[5]

o Rinse with PBS.

e Chromogen Development:

o Incubate sections with DAB substrate until a brown color develops.

o Rinse with deionized water.

o Counterstaining:

o Immerse slides in Nuclear Fast Red solution for 1-5 minutes.[3]

o Rinse gently with deionized water.

e Dehydration and Mounting:

o Briefly dip in 95% and 100% ethanol.

o Clear in xylene.

o Mount with a permanent mounting medium.

Expected Results:

o Target antigen: Brown
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¢ Nuclei: Red

e Cytoplasm: Light Pink/Colorless

Protocol 2: Using a Red Chromogen (AEC) with
Hematoxylin Counterstain

This protocol is an alternative for achieving red staining of the target antigen, with a contrasting
blue nuclear counterstain.

Materials:

e Same as Protocol 1, but with AEC substrate kit instead of DAB, and Mayer's Hematoxylin
instead of Nuclear Fast Red.

e Aqueous mounting medium is required as AEC is soluble in organic solvents.[5]
Procedure:
Follow steps 1-6 from Protocol 1.
e Chromogen Development:
o Prepare and apply AEC substrate solution.
o Incubate for 5-15 minutes, or until a red precipitate forms.
o Rinse gently with distilled water.[5]
» Counterstaining:
o Apply Mayer's hematoxylin for 0.5-2 minutes.
o Rinse gently with tap water.
o "Blue" the hematoxylin by dipping in a weak alkaline solution or running tap water.[5]

e Mounting:
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o Mount with an aqueous mounting medium. Do not dehydrate through alcohols and xylene.

Expected Results:
o Target antigen: Red
e Nuclei: Blue

e Cytoplasm: Colorless

Quantitative Data Summary

While specific quantitative data for Acid Red 151 in IHC is unavailable, the following table

summarizes key parameters for common red staining reagents used in immunohistochemistry.

AEC (3-amino-9-

Parameter Nuclear Fast Red

ethylcarbazole)
Staining Time 1-5 minutes[3] 5-15 minutes[5]

B ] Soluble in alcohol/organic

Solubility Soluble in water

solvents[5]
Color Red Red-brown

o Peroxidase (DAB), Alkaline )
Compatibility Peroxidase
Phosphatase

Mounting Medium Permanent (organic-based) Aqueous

Logical Relationship of IHC Components

The following diagram illustrates the binding relationships in an indirect IHC protocol.
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Antigen-antibody binding in indirect IHC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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